Amino-PEG5-acid

Description

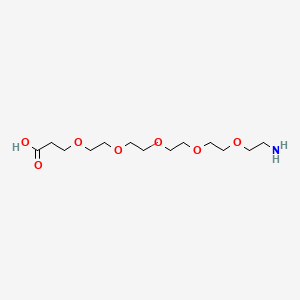

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYIBTVLGAIXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG5-acid: A Heterobifunctional Linker for Advanced Bioconjugation

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the application and methodology of Amino-PEG5-acid. We will move beyond simple definitions to explore the core chemical principles, strategic applications, and detailed protocols that underpin its use in pioneering fields such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced peptide modification.

Section 1: Molecular Profile and Core Attributes of this compound

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units that have become essential tools in biotechnology and medicine.[1][2][3] Their principal advantages—biocompatibility, enhanced water solubility, low immunogenicity, and pharmacokinetic modulation—make them ideal for conjugating sensitive biological molecules.[1][2][3][4]

This compound is a distinct, monodisperse PEG derivative, meaning it has a precise and defined molecular weight rather than a range.[5] It is classified as a heterobifunctional linker, possessing two chemically distinct reactive groups at its termini: a primary amine (-NH2) and a carboxylic acid (-COOH).[6][7][8] This dual functionality is the cornerstone of its utility, enabling the sequential and controlled conjugation of two different molecular entities.

Chemical Structure and Physicochemical Properties

The structure consists of a five-unit PEG chain that acts as a flexible, hydrophilic spacer, flanked by the amine and carboxyl functional groups.

Caption: Chemical structure of this compound.

The specific length of five ethylene glycol units provides a critical balance: it is long enough to confer significant hydrophilicity and create spatial separation between conjugated molecules, yet short enough to maintain a discrete molecular weight for precise characterization of the final conjugate.

| Property | Value | Source(s) |

| Chemical Formula | C13H27NO7 | [6][7][9] |

| Molecular Weight | ~309.4 g/mol | [6][7][9] |

| CAS Number | 1191078-74-6 | [6][7][9] |

| Appearance | Varies (solid or viscous oil) | N/A |

| Purity | Typically ≥95% | [7][8] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [6] |

| Storage | Recommended at -20°C, dry | [6][7] |

Section 2: The Functional Utility in Advanced Bioconjugation

The strategic value of this compound lies in its ability to serve as a molecular bridge, connecting two components that would otherwise be difficult to link. This is achieved through orthogonal reaction schemes targeting its two distinct functional ends.

-

The Amine Terminus (-NH2): This primary amine is nucleophilic and readily reacts with electrophilic groups. Common reaction partners include activated carboxylic acids (e.g., NHS esters), aldehydes or ketones (via reductive amination), and isothiocyanates.[6][8][9]

-

The Carboxylic Acid Terminus (-COOH): This group is typically activated to make it more electrophilic before reacting with nucleophiles. It is most commonly coupled with primary amines on biomolecules (like the ε-amine of lysine residues in proteins) using carbodiimide chemistry (e.g., EDC) often in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and form a more stable intermediate.[6][7][10]

This heterobifunctional nature is critical for multi-step conjugation strategies where precise control over which molecule attaches to which end of the linker is paramount.

Caption: General workflow for sequential bioconjugation.

Key Applications:

-

PROTAC Development: PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11] this compound is an ideal linker to connect the target-binding ligand to the E3 ligase-binding ligand, providing the necessary flexibility and solubility for the ternary complex to form efficiently.[6][12][13]

-

Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to an antibody that targets cancer cells. This compound can serve as a stable, non-cleavable linker, ensuring the drug remains attached to the antibody until the ADC is internalized by the target cell.[13][14] The PEG component helps to improve the overall solubility and pharmacokinetic profile of the ADC.[3]

-

Peptide Synthesis and Modification: This linker can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a hydrophilic spacer.[7][15] This can improve the peptide's solubility, alter its conformation, or serve as an attachment point for other molecules like fluorophores or biotin.

-

Surface Modification: The linker can be used to tether biomolecules (proteins, antibodies, etc.) to surfaces for applications like biosensors and biocompatible coatings.[2][4][6] For instance, the carboxylic acid end can be coupled to an aminated surface, leaving the amine end of the PEG linker available for subsequent conjugation.

Section 3: Field-Proven Methodologies and Protocols

The following protocols are foundational workflows. Causality Note: The choice of activating agents, solvents, and molar ratios is critical. For instance, HATU is often preferred over EDC/NHS for peptide coupling due to its higher efficiency and lower risk of racemization, but EDC is a cost-effective and robust choice for many protein conjugations. Anhydrous solvents like DMF or DMSO are used to prevent hydrolysis of activated esters.

Protocol 1: Amide Bond Formation via Carboxyl Group Activation (Linker's -COOH End)

This protocol describes the conjugation of this compound to a molecule containing a primary amine (Molecule-NH2).

Objective: To form a stable amide bond between the linker's carboxylic acid and an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (Molecule-NH2)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions, or NHS for organic solvents

-

Anhydrous DMF or DMSO (if organic) or Reaction Buffer (e.g., PBS or MES, pH 6.0-7.5)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

-

Dissolution: Dissolve this compound in the chosen reaction buffer or anhydrous solvent.

-

Activation Step:

-

Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (or Sulfo-NHS) to the dissolved this compound.

-

Rationale: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable amine-reactive NHS ester, which reduces side reactions and improves coupling efficiency in the presence of nucleophiles.[16]

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Dissolve Molecule-NH2 in the reaction buffer.

-

Add the activated this compound solution to the Molecule-NH2 solution. A slight molar excess (1.1 to 3-fold) of the activated linker is often used to drive the reaction.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add a quenching buffer (e.g., 50 mM hydroxylamine) to react with and deactivate any remaining NHS esters.

-

Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove unreacted reagents.

Caption: Workflow for EDC/NHS mediated coupling.

Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines how to couple this compound to the N-terminus of a resin-bound peptide using standard Fmoc-based SPPS.

Objective: To add a hydrophilic PEG spacer to the N-terminus of a synthetic peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

-

Solvent: Anhydrous DMF

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.[17][18][19]

-

Final Fmoc Deprotection: After the final amino acid is coupled, treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.[19][20]

-

Coupling Cocktail Preparation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add HATU (0.95 eq relative to the acid) and DIPEA (2 eq relative to the acid).

-

Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid of the linker. DIPEA acts as a non-nucleophilic base to facilitate the reaction.[19]

-

Pre-activate for 1-2 minutes.

-

-

Coupling to Resin:

-

Drain the DMF from the washed peptide-resin.

-

Add the pre-activated this compound coupling cocktail to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF, followed by DCM, to remove all soluble reagents.

-

Cleavage and Deprotection: Proceed with the standard cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.[18]

-

Purification: Purify the crude peptide using preparative reverse-phase HPLC.

Section 4: Comparative Analysis and Selection Criteria

The choice of linker is a critical design parameter in bioconjugation. This compound should be selected based on a rational assessment of the project's requirements compared to other available linkers.

| Linker Type | Functional Groups | Key Feature | When to Use |

| This compound | Amine, Carboxylic Acid | Heterobifunctional, hydrophilic, defined length. | Sequential conjugation; when increased solubility and a flexible spacer are needed. Ideal for PROTACs, ADCs, peptide modification.[6][11][13] |

| Amino-PEG(n)-amine | Amine, Amine | Homobifunctional, hydrophilic. | Cross-linking two molecules that both have carboxyl groups or other amine-reactive sites.[21][22][] |

| Azido-PEG(n)-amine | Amine, Azide | Heterobifunctional, enables Click Chemistry. | For conjugations where one partner has an alkyne group; allows for highly specific and bioorthogonal ligation.[24] |

| Maleimide-PEG(n)-acid | Maleimide, Carboxylic Acid | Heterobifunctional, thiol-reactive. | For specific conjugation to cysteine residues (thiols) on proteins or peptides. |

| Polydisperse PEGs | Various | Broad molecular weight distribution. | General protein PEGylation to extend half-life; less precise than monodisperse linkers.[5] |

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern bioconjugation scientist. Its well-defined structure, heterobifunctional reactivity, and intrinsic physicochemical benefits provide a reliable platform for constructing complex and effective biomolecular conjugates. By understanding the causality behind the associated chemical protocols and making informed comparisons with other linkers, researchers can effectively leverage this compound to advance the development of next-generation therapeutics, diagnostics, and research tools.

References

- Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications.

- AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers.

- AxisPharm. (n.d.). This compound, CAS 1191078-74-6.

- AxisPharm. (n.d.). Amino PEG, PEG Amine, PEG-NH2, ADC Linkers.

- AxisPharm. (n.d.). Amino-PEG5-amine, CAS 72236-26-1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21252464, Amino-PEG5-CH2CO2H.

- AxisPharm. (n.d.). PROTAC Linker.

- Al-Gharabli, S., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.

- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3259-3269. [Link]

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

- Scherman, O. A., & Lecommandoux, S. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1545-1558. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. This compound, 1191078-74-6 | BroadPharm [broadpharm.com]

- 7. NH2-PEG5-COOH (this compound, CAS: 1191078-74-6) - Biopharma PEG [biochempeg.com]

- 8. This compound, CAS 1191078-74-6 | AxisPharm [axispharm.com]

- 9. medkoo.com [medkoo.com]

- 10. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]

- 11. PROTAC Linker | AxisPharm [axispharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Amino-PEG5-amine, CAS 72236-26-1 | AxisPharm [axispharm.com]

- 22. Amino-PEG5-Amine - CD Bioparticles [cd-bioparticles.net]

- 24. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

Introduction: The Molecular Architect's Tool for Bioconjugation

An In-Depth Technical Guide to the Chemical Properties and Applications of Amino-PEG5-acid

In the landscape of modern drug development, diagnostics, and materials science, the ability to precisely link different molecular entities is paramount. This compound emerges as a cornerstone heterobifunctional linker, a molecular scaffold of elegant simplicity and profound utility. It consists of a discrete five-unit polyethylene glycol (PEG) chain, flanked by a primary amine (-NH₂) at one terminus and a carboxylic acid (-COOH) at the other[1][2][3]. This architecture is not accidental; it is engineered to provide a hydrophilic, flexible spacer that enhances the aqueous solubility and biocompatibility of the resulting conjugates while offering two distinct chemical handles for sequential, controlled reactions[4][5].

This guide provides an in-depth exploration of the chemical properties, reactivity, and core applications of this compound. It is designed for researchers, scientists, and drug development professionals who seek not only to use this reagent but to understand the fundamental principles that govern its reactivity and unlock its full potential in applications ranging from peptide modification and antibody-drug conjugates (ADCs) to surface functionalization and the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][6].

Core Physicochemical Properties

The utility of this compound is grounded in its well-defined physical and chemical characteristics. As a monodisperse compound, it offers batch-to-batch consistency, a critical requirement for reproducible research and GMP manufacturing, unlike traditional polydisperse PEG polymers[5][7].

| Property | Value | Source(s) |

| Chemical Name | 1-Amino-3,6,9,12,15-pentaoxaoctadecan-18-oic acid | [3][8] |

| Synonyms | NH₂-PEG5-COOH, Amine-PEG5-Carboxylic Acid | [3][8] |

| CAS Number | 1191078-74-6 | [1][8] |

| Molecular Formula | C₁₃H₂₇NO₇ | [8] |

| Molecular Weight | 309.36 g/mol | [8] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [1] |

| Appearance | Varies; often a liquid or solid | [9] |

Reactivity and Handling: A Tale of Two Termini

The synthetic power of this compound lies in the orthogonal reactivity of its terminal amine and carboxylic acid groups. Understanding the specific conditions required to address each group selectively is the key to successful conjugation.

The Nucleophilic Amine Terminus

The primary amine (-NH₂) group is a potent nucleophile, readily reacting with various electrophilic functional groups.

-

Reaction with Activated Esters (e.g., NHS Esters): This is one of the most common and efficient methods for labeling with the amine group. The amine attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester, displacing the NHS leaving group to form a highly stable amide bond[10]. The reaction proceeds optimally at a slightly alkaline pH (7.2-8.5), where a significant portion of the primary amines are deprotonated and thus maximally nucleophilic[10]. Buffers should be amine-free (e.g., PBS, HEPES, Borate) to avoid competing reactions[10].

-

Reaction with Carboxylic Acids: The amine can be directly coupled to a carboxylic acid using carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[11]. This reaction forms the same stable amide bond.

-

Reaction with Aldehydes and Ketones: Through reductive amination, the amine can form a stable secondary amine linkage with carbonyl compounds. This reaction involves the initial formation of a Schiff base, which is then reduced by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN)[11][12].

The Carboxylic Acid Terminus

The carboxylic acid (-COOH) is relatively unreactive on its own and requires activation to efficiently couple with nucleophiles, primarily primary amines[13].

-

Carbodiimide Activation (EDC/NHS Chemistry): The most robust method for activating the carboxyl group is the two-step process involving EDC and NHS[14].

-

EDC Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in acidic conditions (pH 4.5-6.0, typically in MES buffer)[15].

-

NHS Stabilization: The unstable intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid and reduce yield[14]. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) traps the intermediate, converting it into a more stable, amine-reactive NHS ester[14][16]. This semi-stable ester can then be reliably reacted with an amine-containing molecule at a physiological or slightly basic pH (7.2-8.0)[10].

-

The causality behind this two-step protocol is critical: separating the acidic activation environment from the slightly basic coupling environment maximizes the efficiency of both reactions while minimizing side reactions like hydrolysis.

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems, incorporating steps for reaction, quenching, and purification, which are essential for achieving reproducible results.

Protocol 1: Activation of the Carboxylic Acid Terminus and Conjugation to a Protein

This protocol details the steps to covalently link the -COOH group of this compound to primary amines (e.g., lysine residues) on a target protein.

Diagram of the Experimental Workflow

Caption: Workflow for protein conjugation via the carboxylic acid of this compound.

Methodology:

-

Reagent Preparation:

-

Equilibrate all reagents (this compound, EDC, NHS) to room temperature.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL[6].

-

Prepare an Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6].

-

Prepare a Quenching Buffer: 1 M Tris-HCl, pH 8.0[6].

-

-

Activation of this compound:

-

In a reaction tube, combine this compound with EDC and NHS. A starting molar ratio of 1:1.5:1.2 (PEG:EDC:NHS) is recommended[17]. The reagents should be dissolved in the Activation Buffer.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This converts the carboxylic acid to an amine-reactive NHS ester[18].

-

-

Conjugation to Protein:

-

Quenching and Purification:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes to hydrolyze any unreacted NHS esters[18].

-

Purify the PEGylated protein conjugate from excess reagents using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer[6].

-

-

Characterization:

-

Confirm successful conjugation and assess the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry[17].

-

Protocol 2: Conjugation of the Amine Terminus to an NHS-Activated Molecule

This protocol outlines the reaction of the -NH₂ group of this compound with a molecule that has been pre-functionalized with an NHS ester.

Diagram of the Reaction Mechanism

Caption: Amine-NHS ester coupling to form a stable amide bond.

Methodology:

-

Reagent Preparation:

-

Dissolve the NHS-activated molecule in an appropriate anhydrous solvent (e.g., DMF, DMSO).

-

Dissolve this compound in a reaction buffer such as PBS, pH 7.5.

-

-

Conjugation Reaction:

-

Add the dissolved NHS-activated molecule to the this compound solution. A slight molar excess (1.1 to 1.5 equivalents) of the this compound may be used to ensure complete consumption of the NHS ester.

-

Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C[10]. The reaction progress can be monitored by TLC or LC-MS.

-

-

Purification:

-

Once the reaction is complete, the desired product can be purified from excess unreacted this compound and the NHS byproduct using reverse-phase HPLC or other appropriate chromatographic techniques.

-

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of this compound and its conjugates.

-

¹H NMR Spectroscopy: This is a powerful tool for structural verification. The spectrum should show characteristic peaks for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) as a prominent singlet, as well as distinct signals corresponding to the protons adjacent to the amine and carboxylic acid termini[19].

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight, verifying the identity and purity of the compound.

-

HPLC: Used to assess the purity of the final conjugate and to separate it from starting materials and byproducts.

Storage and Stability

Proper storage is critical to maintain the reactivity of the functional groups.

-

Storage Conditions: this compound should be stored at -20°C, protected from light and moisture[1][20].

-

Handling: Before use, the reagent should be warmed to room temperature in a desiccator to prevent condensation of moisture, which can hydrolyze the functional groups and compromise reactivity. Solutions, especially in hygroscopic solvents like DMSO, should be freshly prepared or stored under an inert atmosphere at -80°C for long-term stability[21].

Conclusion

This compound is a versatile and powerful tool for the modern scientist. Its defined length, hydrophilicity, and dual, orthogonal functionalities provide a reliable platform for building complex molecular architectures. By understanding the specific chemical principles that govern its reactivity—from the pH-dependent activation of its carboxyl group to the nucleophilic nature of its amine terminus—researchers can design and execute robust conjugation strategies, advancing the fields of targeted therapeutics, advanced diagnostics, and functional biomaterials.

References

- Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis.

- Benchchem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Benchchem. (2025). Application Notes and Protocols for Dual Molecule Conjugation to N-(Amino-PEG5)-N-bis(PEG4-acid).

- Benchchem. (2025). Analytical methods for characterizing N-(Amino-PEG5)-N-bis(PEG4-acid)

- Benchchem. (2025).

- Benchchem. (2025). Application Notes and Protocols for Amine-Reactive Chemistry of Acid-PEG5-mono-methyl ester.

- AxisPharm. (n.d.). This compound, CAS 1191078-74-6. [Link]

- ACS Publications. (n.d.).

- Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). [Link]

- IDOSI Publications. (2018).

- Namiki Shoji Co., Ltd. (n.d.). N-Hydroxysuccinimide active ester. [Link]

- National Center for Biotechnology Information. (n.d.). Amino-PEG5-CH2CO2H.

- AxisPharm. (n.d.). Amino-PEG5-amine, CAS 72236-26-1. [Link]

- Benchchem. (2025).

- Benchchem. (2025). Application Notes and Protocols for m-PEG5-MS in Drug Delivery Systems.

- MDPI. (n.d.).

- Precise PEG. (n.d.). This compound. [Link]

- Benchchem. (2025). An In-Depth Technical Guide to Acid-PEG5-mono-methyl ester.

Sources

- 1. This compound, 1191078-74-6 | BroadPharm [broadpharm.com]

- 2. NH2-PEG5-COOH (this compound, CAS: 1191078-74-6) - Biopharma PEG [biochempeg.com]

- 3. This compound, CAS 1191078-74-6 | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Monodisperse PEG5 Amine - JenKem Technology [jenkemusa.com]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 11. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 12. idosi.org [idosi.org]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Amino-PEG5-amine, CAS 72236-26-1 | AxisPharm [axispharm.com]

- 21. medchemexpress.com [medchemexpress.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG5-acid

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a heterobifunctional linker critical in modern bioconjugation, pharmaceutical sciences, and diagnostic development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and establish self-validating protocols to ensure the consistent production of high-purity material.

Strategic Overview: The "Why" Before the "How"

This compound (H₂N-(CH₂CH₂O)₅-CH₂COOH) is a valuable molecular tool. Its terminal primary amine and carboxylic acid functionalities allow for controlled, sequential conjugation to different molecules. The pentaethylene glycol (PEG5) spacer is not merely a linker; it is a functional component that imparts hydrophilicity, enhances bioavailability, reduces immunogenicity, and provides spatial separation between conjugated moieties.[1][2]

Our synthetic strategy is predicated on efficiency and control. Rather than building the PEG chain from individual ethylene glycol units—a process fraught with potential for polydispersity—we will employ a protecting group strategy starting from a commercially available, monodisperse precursor: Fmoc-NH-PEG5-COOH .[3][4] This approach leverages the robust and well-characterized chemistry of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS).[5][6] The Fmoc group provides stable protection for the amine terminus, which can be quantitatively removed under mild basic conditions that do not affect the rest of the molecule.[1][6]

Logical Workflow: From Protected Precursor to Purified Product

The entire process is designed as a logical, multi-stage workflow, ensuring quality at each transition.

Caption: Overall workflow from synthesis to final quality control.

The Core Synthesis: Fmoc Deprotection

The central chemical transformation is the base-catalyzed elimination reaction that cleaves the Fmoc group from the primary amine.

Caption: Fmoc deprotection of the PEG-linker precursor. (Note: Actual images are placeholders).

Experimental Protocol: Synthesis of this compound

This protocol is designed for a ~1 gram scale and can be adjusted accordingly.

-

Preparation :

-

Weigh 1.0 g of Fmoc-NH-PEG5-COOH (MW: ~531.6 g/mol ) and add it to a 50 mL round-bottom flask equipped with a magnetic stir bar.[3]

-

Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) to dissolve the solid. Gentle warming may be required.

-

-

Deprotection Reaction :

-

Prepare a 20% (v/v) solution of piperidine in DMF. For this, add 2.5 mL of piperidine to 10 mL of DMF.

-

Add the 20% piperidine solution to the flask containing the dissolved starting material.

-

Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir at room temperature for 2 hours.

-

Causality : Piperidine is a secondary amine that acts as the base to abstract a proton from the fluorenyl ring system, initiating an E1cB elimination mechanism. The resulting dibenzofulvene is trapped by excess piperidine, driving the reaction to completion.[6]

-

-

Reaction Monitoring :

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Eluent System : A common system is Dichloromethane (DCM) with 5-10% Methanol (MeOH).[7]

-

The starting material (Fmoc-protected) is less polar and will have a higher Rf value. The product (free amine) is highly polar and will have a very low Rf, often staying at the baseline. The disappearance of the starting material spot indicates reaction completion.

-

-

Work-up and Isolation :

-

Once the reaction is complete, remove the DMF and piperidine under high vacuum using a rotary evaporator. Co-evaporation with toluene (3 x 20 mL) can help remove residual DMF.

-

The resulting crude oil/solid contains the desired product and the dibenzofulvene-piperidine adduct.

-

Dissolve the crude residue in a minimal amount of deionized water (e.g., 5-10 mL).

-

Perform a liquid-liquid extraction (LLE) to remove the non-polar adduct. Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 20 mL). The desired product will remain in the aqueous phase.[8]

-

Self-Validation : The efficiency of this extraction can be checked by running a TLC on the combined organic layers; it should contain the UV-active adduct while the aqueous layer should contain the product (which may not be UV-active but can be stained, e.g., with ninhydrin).

-

Collect the aqueous phase and freeze-dry (lyophilize) to obtain the crude this compound as a solid or viscous oil.

-

Purification: Achieving >95% Purity via RP-HPLC

Purifying PEGylated compounds can be challenging due to their high polarity and potential for streaking on normal-phase silica.[7] While methods like size-exclusion (SEC) or ion-exchange (IEX) chromatography are viable, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers the highest resolution for achieving the purity required for sensitive applications.[8][]

Experimental Protocol: Preparative RP-HPLC Purification

-

Sample Preparation :

-

Dissolve the crude lyophilized product in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) at a concentration of 50-100 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatography Conditions :

-

Column : Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

-

Mobile Phase A : Deionized water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B : Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

-

Rationale : TFA acts as an ion-pairing agent, protonating the amine and carboxylate groups to improve peak shape and retention on the non-polar C18 stationary phase.

-

Gradient :

-

0-5 min: 5% B

-

5-35 min: 5% to 50% B (linear gradient)

-

35-40 min: 50% to 95% B (column wash)

-

40-45 min: 95% B

-

45-50 min: 95% to 5% B (re-equilibration)

-

-

Flow Rate : ~15-20 mL/min (dependent on column dimensions).

-

Detection : UV at 214 nm and 280 nm. The product lacks a strong chromophore, so detection at 214 nm (peptide bond region) is necessary. The 280 nm channel is useful for detecting any remaining Fmoc-containing impurities.

-

-

Fraction Collection & Post-Processing :

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the acetonitrile via rotary evaporation.

-

Freeze the remaining aqueous solution and lyophilize to obtain the final product as a white, fluffy solid (the TFA salt).

-

Quality Control: The Self-Validating System

Every protocol must be a self-validating system. Characterization is not just a final step; it is the proof that the synthesis and purification were successful.

| Parameter | Method | Expected Result | Reference |

| Identity | ¹H NMR Spectroscopy | Disappearance of Fmoc signals (~7.3-7.8 ppm); Characteristic PEG backbone signals (~3.6 ppm). | [10],[11] |

| Molecular Mass | ESI-MS | [M+H]⁺ peak corresponding to the calculated mass (~309.35 g/mol ). | [2] |

| Purity | Analytical RP-HPLC | >95% purity by peak area integration at 214 nm. | [8] |

| Yield | Gravimetric | Typically 70-90% after purification. | N/A |

Interpreting Characterization Data

-

¹H NMR (400 MHz, D₂O) : The most definitive proof of successful deprotection is the complete absence of aromatic protons from the Fmoc group between 7.3 and 7.8 ppm. You should observe a large, broad singlet around 3.6-3.7 ppm corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-).[10][11] The protons adjacent to the amine and acid will be shifted slightly.

-

Mass Spectrometry : Electrospray Ionization Mass Spectrometry (ESI-MS) should show a clear major ion corresponding to the protonated molecule ([M+H]⁺ at m/z ≈ 310.4). The absence of a peak at ~532.6 m/z confirms the removal of the Fmoc starting material.

-

Common Impurities : Be vigilant for common process-related impurities which can arise from incomplete reactions or side reactions during synthesis.[12][13] These can include starting material (Fmoc-NH-PEG5-COOH) or deletion species if a stepwise synthesis was performed. Oxidation of the PEG chain is also a possibility, though less common under these conditions.[12]

Conclusion

This guide outlines a robust and reproducible workflow for the synthesis and purification of high-purity this compound. By understanding the chemical principles behind each step—from the choice of a protected precursor to the rationale for specific purification conditions—researchers and drug development professionals can confidently produce this critical reagent. The emphasis on in-process monitoring and rigorous final characterization ensures that the material meets the high standards required for advanced applications.

References

- BenchChem (2025).

- BenchChem (2025).

- BOC Sciences.

- Mikesell, L. et al. (2021).Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry. [Link]

- ResearchGate.Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group.[Link]

- Reddit r/Chempros (2022).Chromatography of PEG containing compounds.[Link]

- ACS Publications (2023).

- ResearchGate (2023).

- MolecularCloud (2023).6 peptide impurities that appear during the synthesis & storage of peptides.[Link]

- Van Den Nest, W. et al. (2014).Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound, 1191078-74-6 | BroadPharm [broadpharm.com]

- 3. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]

- 4. Fmoc-NH-PEG5-COOH - CD Bioparticles [cd-bioparticles.net]

- 5. researchgate.net [researchgate.net]

- 6. creativepegworks.com [creativepegworks.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]

- 13. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]

A Senior Application Scientist's Guide to Amino-PEG5-acid (CAS: 1191078-74-6): A Heterobifunctional Linker for Advanced Bioconjugation

Introduction: The Pivotal Role of Linkerology in Modern Therapeutics

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive spacer. It is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile.[1][2][3] Among the diverse arsenal of available linkers, Amino-PEG5-acid has emerged as a versatile and valuable tool. This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties to its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

While the CAS number 1191078-74-6 is associated with this compound, it is chemically defined as a heterobifunctional molecule featuring a primary amine and a terminal carboxylic acid, separated by a five-unit polyethylene glycol (PEG) chain.[4][5][6][7][8] This structure imparts a unique combination of reactivity and hydrophilicity, making it an ideal candidate for a wide range of bioconjugation applications.[4][7]

Core Attributes of this compound

The utility of this compound stems from its distinct structural components, each contributing to its overall performance as a linker.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound allows for controlled, directional conjugation. The primary amine group is reactive towards activated carboxylic acids (such as NHS esters) and carbonyls, while the terminal carboxylic acid can form stable amide bonds with primary amines in the presence of coupling agents like EDC and NHS.[4][7]

| Property | Value | Source |

| CAS Number | 1191078-74-6 | [4][5][6][7][8] |

| Molecular Formula | C13H27NO7 | [5][6][8] |

| Molecular Weight | 309.36 g/mol | [6][8] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [4] |

| Purity | Typically >95% | [8] |

The five-unit PEG spacer is central to the linker's functionality. It confers several advantageous properties:

-

Enhanced Hydrophilicity: The PEG chain significantly increases the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[3][4][7]

-

Reduced Steric Hindrance: The flexible PEG chain provides adequate spacing between the conjugated molecules, minimizing potential interference with their biological activity.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.[9]

Synthesis of Heterobifunctional PEG Linkers: A Conceptual Overview

The synthesis of heterobifunctional PEG linkers like this compound is a multi-step process that generally involves the desymmetrization of a starting oligo(ethylene glycol) material. A common approach begins with the ring-opening polymerization of ethylene oxide using a functional initiator.[10][11][12][13] This allows for the introduction of a specific functional group at one terminus. The other terminus can then be chemically modified to introduce a second, orthogonal functional group.

For the synthesis of an amino- and carboxyl-terminated PEG, a typical strategy would involve protecting one terminus of a PEG diol, modifying the other terminus to a protected amine, and then deprotecting and oxidizing the first terminus to a carboxylic acid. The final step would be the deprotection of the amine. This controlled, sequential modification is crucial for producing a pure, heterobifunctional linker.[10]

Caption: Conceptual workflow for the synthesis of a heterobifunctional Amino-PEG-acid linker.

Applications in Advanced Drug Development

The unique properties of this compound make it a valuable component in the design of sophisticated therapeutic agents.

PROTACs: Engineering Protein Degradation

In the field of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[1][2] The length and flexibility of the linker are critical parameters that must be optimized for each target.[1][2] PEG-based linkers like this compound are frequently employed due to their ability to enhance the solubility and cell permeability of the PROTAC molecule.[3] The defined length of the five PEG units provides a rational starting point for linker optimization studies.

Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[9][14][15] The stability of the linker is paramount to prevent premature drug release in circulation. This compound can be used to create stable amide bonds, and the hydrophilic PEG spacer can help to mitigate the aggregation often associated with hydrophobic drug payloads.[9]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the use of this compound in bioconjugation. Optimization will be required for specific applications.

Protocol 1: EDC/NHS Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

-

Ensure the protein solution is at an appropriate concentration in Coupling Buffer.

-

-

Activation of this compound:

-

To the this compound solution, add EDC and NHS from their stock solutions to achieve a molar excess (e.g., 1.5-fold EDC and 1.2-fold NHS relative to the PEG linker).

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Protein:

-

Immediately add the activated this compound solution to the protein solution. A typical molar excess of the activated linker to the protein is 10- to 50-fold, but this should be optimized.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted PEG linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Caption: Workflow for the EDC/NHS-mediated conjugation of this compound to a protein.

Analytical Characterization of PEG-Conjugates

Thorough characterization of the final conjugate is essential to confirm successful PEGylation, determine the degree of modification, and ensure purity.

Mass Spectrometry (MS)

-

MALDI-TOF MS: This technique is invaluable for determining the molecular weight of the conjugate.[16][17] A successful conjugation will result in a mass shift corresponding to the addition of one or more this compound molecules. The presence of multiple peaks separated by the mass of the PEG linker can indicate different degrees of PEGylation.[17]

-

LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of different PEGylated species followed by their mass determination.[16][18] This is particularly useful for complex reaction mixtures.

Chromatographic Methods

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[][20] PEGylation increases the size of a protein, leading to an earlier elution time compared to the unmodified protein.[20] This can be used to assess the extent of conjugation and to purify the conjugate.

-

Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used to separate different PEGylated species and to assess the purity of the final product.[]

Gel Electrophoresis

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show an increase in the apparent molecular weight of the PEGylated protein, resulting in a band shift compared to the unmodified protein.

| Analytical Technique | Key Information Provided |

| MALDI-TOF MS | Molecular weight of the conjugate, degree of PEGylation.[16][17] |

| LC-MS | Separation and mass determination of different PEGylated species.[16][18] |

| SEC | Assessment of conjugation efficiency, purification.[][20] |

| RP-HPLC | Purity assessment, separation of isomers.[] |

| SDS-PAGE | Apparent molecular weight shift, qualitative assessment of conjugation. |

Conclusion: A Versatile Tool for Innovative Therapeutics

This compound represents a powerful and versatile tool in the bioconjugation toolbox. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, makes it an excellent choice for a wide range of applications, from fundamental research to the development of next-generation therapeutics. As the fields of ADCs and PROTACs continue to evolve, the strategic use of well-characterized linkers like this compound will be increasingly crucial for success.

References

- Hiki, S., & Kataoka, K. (Year). A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation.

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

- Sosic, A., et al. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry. [Link]

- Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. [Link]

- ResearchGate. (2011).

- CovalX. (n.d.). Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. [Link]

- Lu, J., et al. (2021).

- St. Amant, A. H., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Journal of Medicinal Chemistry. [Link]

Sources

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. This compound, 1191078-74-6 | BroadPharm [broadpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. precisepeg.com [precisepeg.com]

- 7. NH2-PEG5-COOH (this compound, CAS: 1191078-74-6) - Biopharma PEG [biochempeg.com]

- 8. medkoo.com [medkoo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ingenieria-analitica.com [ingenieria-analitica.com]

- 20. researchgate.net [researchgate.net]

Foreword: The Critical Role of Solubility in Advanced Bioconjugation

An In-depth Technical Guide to the Solubility of Amino-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've observed countless research projects hinge on a single, fundamental property: solubility. For heterobifunctional linkers like this compound, understanding and mastering solubility is not merely a preliminary step but the cornerstone of successful application. This molecule, with its terminal amine and carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer, is a versatile tool in drug delivery, protein modification, and nanotechnology.[1] Its efficacy, however, is directly governed by its ability to dissolve in the appropriate media, ensuring homogeneity, predictable reaction kinetics, and ultimately, the integrity of the final conjugate. This guide provides a comprehensive exploration of the solubility of this compound, moving beyond simple data points to explain the underlying physicochemical principles and provide actionable protocols for your laboratory work.

The Molecular Architecture of this compound: An Amphiphilic Profile

This compound (C13H27NO7, M.W. 309.36) is an elegant example of molecular design, featuring distinct domains that dictate its interaction with various solvents.[2] To understand its solubility, we must first appreciate its structure:

-

The Amino (NH2) Group: A primary amine that is polar and capable of forming hydrogen bonds. It is reactive towards carboxylic acids and activated esters.[3] Under acidic conditions, it becomes protonated (-NH3+), significantly enhancing aqueous solubility.

-

The Carboxylic Acid (COOH) Group: A polar functional group that also participates in hydrogen bonding. It can be deprotonated (-COO-) in basic conditions, which increases water solubility. This group readily reacts with primary amines in the presence of activators like EDC or HATU.[4]

-

The PEG5 Spacer: This central component consists of five repeating ethylene oxide units. The ether oxygen atoms in the PEG chain are hydrophilic and form hydrogen bonds with water molecules, making it a key contributor to the molecule's solubility in aqueous solutions.[1][5][6] This flexible chain also provides steric hindrance and can influence the pharmacokinetic properties of the conjugated molecule.[7][8]

This combination of a hydrophobic ethylene backbone within the PEG chain and highly polar, ionizable terminal groups gives this compound its characteristic amphiphilic nature, allowing it to be soluble in both aqueous and a range of organic solvents.[9]

Caption: Molecular structure and its influence on solvent interactions.

Solubility Profile: A Quantitative and Qualitative Overview

The versatility of this compound is reflected in its broad solubility. The following table summarizes its performance in common laboratory solvents. It is crucial to note that while qualitative data is readily available from suppliers, quantitative solubility should ideally be determined experimentally for specific applications and buffer systems.

| Solvent | Solvent Type | Polarity | Solubility | Notes |

| Water | Aqueous / Polar Protic | High | Soluble | The hydrophilic PEG spacer and polar end groups confer high solubility in aqueous media.[3][4] |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High | Soluble | Expected to be highly soluble, similar to water. The salt content is unlikely to cause precipitation at typical concentrations.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | A common solvent for creating concentrated stock solutions of PEG derivatives.[4] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | Another excellent solvent for PEG linkers, often used in peptide synthesis and bioconjugation reactions.[10] |

| Dichloromethane (DCM) | Polar Aprotic | Medium | Soluble | The ethylene backbone of the PEG spacer allows for solubility in moderately polar organic solvents like DCM.[4][11] |

| Methanol / Ethanol | Polar Protic | High | Soluble | Lower molecular weight PEGs are generally soluble in alcohols.[5][9] |

| Acetonitrile | Polar Aprotic | Medium | Soluble | Generally a good solvent for many PEG derivatives.[9] |

| Toluene | Non-polar Aromatic | Low | Less Soluble | Solubility is expected to be lower. Heating may be required to dissolve the compound.[10] |

| Hexane / Diethyl Ether | Non-polar | Very Low | Insoluble | The high polarity of the terminal groups and the PEG chain's ether oxygens make it insoluble in non-polar aliphatic solvents.[10][12] |

Key Factors Modulating Solubility

The solubility values presented above are not absolute. Several experimental factors can significantly alter the solubility of this compound. A thorough understanding of these variables is essential for troubleshooting and optimizing reaction conditions.

-

pH: The pH of the aqueous solution is a critical determinant. The terminal amino and carboxylic acid groups are ionizable. At low pH (e.g., < 4), the amino group is protonated (-NH3+), while at high pH (e.g., > 9), the carboxylic acid is deprotonated (-COO-). In both charged states, the molecule's affinity for water increases dramatically. The point of minimum solubility will be near its isoelectric point (pI), where the net charge is zero.

-

Temperature: For most solvent systems, solubility increases with temperature. This can be leveraged to dissolve the compound in moderately good solvents like toluene.[10] However, for PEG derivatives in aqueous solutions, some exhibit a lower critical solution temperature (LCST), where they phase-separate and precipitate upon heating. While less common for short PEGs like PEG5, this phenomenon should be considered.

-

Presence of Salts (Salting Out): In aqueous buffers, high concentrations of certain salts (e.g., ammonium sulfate) can reduce the solubility of PEG derivatives. The salt ions compete for water molecules, effectively dehydrating the PEG chain and causing it to precipitate. This effect is known as "salting out."

-

Molecular Weight of PEG: While this guide focuses on PEG5, it is a general principle that as the molecular weight of the PEG chain increases, its solubility in both water and organic solvents tends to decrease.[5][9][]

Caption: Workflow for the experimental determination of solubility.

Conclusion: A Foundation for Innovation

This compound is a powerful tool for scientific advancement, but its potential can only be unlocked with a precise understanding of its fundamental properties. Its solubility is not a static value but a dynamic characteristic influenced by its molecular structure and its environment. By grasping the principles outlined in this guide—from its amphiphilic nature and the factors modulating its behavior to the rigorous protocols for its quantification—researchers can move forward with confidence. This knowledge empowers you to design more robust experiments, troubleshoot challenges effectively, and ultimately, accelerate the development of novel therapeutics and advanced materials.

References

- Vertex AI Search. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of m-PEG16-alcohol.

- Shochem. (2025).

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Source linked via PubMed search]

- BOC Sciences. (2025). PEG (Polyethylene Glycol)

- Biopharma PEG. (2019).

- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. [Source linked via Taylor & Francis Online search]

- Biopharma PEG. (n.d.). NH2-PEG5-COOH (this compound, CAS: 1191078-74-6).

- Labinsights. (2023). Introduction of Polyethylene Glycol (PEG).

- BroadPharm. (n.d.). This compound, 1191078-74-6.

- Creative PEGWorks®. (n.d.).

- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.

- BOC Sciences. (n.d.). Introduction of Polyethylene Glycol (PEG).

- Benchchem. (n.d.).

- Benchchem. (n.d.). The Influence of PEGylation on Aqueous Solubility: A Technical Guide.

- AxisPharm. (n.d.). This compound, CAS 1191078-74-6.

- MedKoo Biosciences. (n.d.). This compound | CAS# 1191078-74-6 | Amino PEG Linker.

- PubChem. (n.d.). Amino-PEG5-CH2CO2H.

- MedKoo Biosciences. (n.d.). This compound.

Sources

- 1. NH2-PEG5-COOH (this compound, CAS: 1191078-74-6) - Biopharma PEG [biochempeg.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound, CAS 1191078-74-6 | AxisPharm [axispharm.com]

- 4. This compound, 1191078-74-6 | BroadPharm [broadpharm.com]

- 5. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 9. labinsights.nl [labinsights.nl]

- 10. creativepegworks.com [creativepegworks.com]

- 11. Amino-PEG5-alcohol, 34188-11-9 | BroadPharm [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Scientist's Guide to Harnessing the Reactivity of Amino-PEG5-acid for Bioconjugation

Abstract

Amino-PEG5-acid is a heterobifunctional linker of significant interest in modern bioconjugation, drug delivery, and diagnostics.[1] Its structure, featuring a nucleophilic primary amine at one terminus and a selectively activatable carboxylic acid at the other, connected by a flexible, hydrophilic five-unit polyethylene glycol (PEG) spacer, offers immense versatility.[2][3] This guide provides an in-depth exploration of the distinct reactivity of each functional group. We will detail the chemical principles, reaction conditions, and step-by-step protocols for leveraging this molecule's orthogonal nature to construct complex bioconjugates, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.[4][] This document is intended for researchers, scientists, and drug development professionals seeking to master the practical application of this compound in their work.

The Molecular Architecture of this compound

The power of this compound lies in the distinct properties of its three core components: the primary amine, the PEG spacer, and the carboxylic acid. Understanding the role of each is fundamental to designing successful conjugation strategies.

-

Primary Amine (-NH2): This group serves as a potent nucleophile.[6] The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, making it highly reactive toward molecules like activated esters (e.g., NHS esters) and isothiocyanates.[7] This reactivity is highly pH-dependent, as the amine must be deprotonated to be nucleophilic.[6]

-

PEG5 Spacer (-(OCH2CH2)5-): The five-unit polyethylene glycol chain is more than just a linker. Its hydrophilic nature significantly enhances the aqueous solubility of the entire conjugate, which is critical when working with hydrophobic drugs or proteins.[1] The PEG chain is flexible, biocompatible, and can create a "stealth" effect, masking the conjugated molecule from the immune system and potentially prolonging its circulation half-life by increasing its hydrodynamic volume.[1]

-

Carboxylic Acid (-COOH): In its native state, the carboxylic acid is a weak electrophile and generally unreactive toward nucleophiles like other amines.[8] Its utility comes from its ability to be "activated" into a highly reactive intermediate. This activation step is the key to controlling the reactivity of this terminus, allowing for sequential and specific conjugation reactions.[9]

| Property | Value | Source |

| Chemical Name | 1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oic acid | [10] |

| Molecular Formula | C13H27NO7 | [10] |

| Molecular Weight | 309.36 g/mol | [10] |

| Appearance | Varies (often a solid or viscous oil) | [10] |

The Chemistry of the Amine Terminus: A Nucleophilic Hub

The primary amine is arguably the more straightforward of the two functional groups, serving as a ready nucleophile for a variety of electrophilic partners. The most common and reliable reaction is acylation via an N-Hydroxysuccinimide (NHS) ester to form a stable amide bond.[7]

Core Principle: pH-Dependent Nucleophilicity

The reactivity of the primary amine is governed by its protonation state. At a pH below its pKa (~9-10), the amine is predominantly protonated (-NH3+), rendering it non-nucleophilic.[6] As the pH increases, the amine becomes deprotonated (-NH2), exposing its electron lone pair and making it highly reactive.[6] However, at excessively high pH, the competing reaction of NHS ester hydrolysis accelerates, reducing conjugation efficiency.[11] Therefore, the reaction is a balancing act, with the optimal pH typically falling between 7.2 and 8.5.[11][12]

Protocol 1: Conjugation of an NHS-Ester Activated Molecule to the Amine Terminus

This protocol describes a general procedure for conjugating a molecule containing an NHS ester to the amine group of this compound.

Materials:

-

This compound

-

NHS-ester activated molecule (e.g., a fluorescent dye, biotin-NHS)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5.[12][13] Avoid buffers containing primary amines like Tris.[13]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if the NHS ester has low aqueous solubility.[14]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC).

Procedure:

-

Dissolve this compound: Prepare a stock solution of this compound in the Reaction Buffer.

-

Dissolve NHS Ester: Immediately before use, dissolve the NHS-ester activated molecule in a minimal amount of DMF or DMSO, then add it to the this compound solution.[14] The final concentration of organic solvent should be kept low (<10%) to avoid denaturation if working with proteins.

-

Reaction: Add the dissolved NHS ester to the this compound solution. A typical molar excess of the NHS ester is 5- to 10-fold over the amine. The optimal ratio should be determined empirically.

-

Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[12][14]

-

Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

-

Purification: Purify the resulting conjugate from excess reagents and byproducts using an appropriate chromatography method like HPLC or SEC.[15][16]

Workflow for NHS-Ester Conjugation to the Amine Terminus.

The Chemistry of the Carboxylic Acid Terminus: An Electrophile in Waiting

The carboxylic acid terminus requires chemical activation to become reactive towards primary amines. The most robust and widely used method involves carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[17]

Core Principle: Two-Step Activation with EDC/NHS

EDC is a zero-length crosslinker that reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[9] This intermediate is prone to rapid hydrolysis in aqueous solutions, which regenerates the carboxyl group and lowers conjugation yield.[17]

To overcome this instability, NHS or Sulfo-NHS is added. It efficiently reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis, allowing for a more controlled and efficient subsequent reaction with a primary amine to form the desired amide bond.[18] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is best performed at a physiological to slightly basic pH (7.2-8.0).[19][20]

EDC/NHS activation of a carboxylic acid for amine coupling.

Protocol 2: Activating the Carboxylic Acid and Conjugating to a Primary Amine

This two-step protocol ensures efficient and controlled conjugation to the carboxylic acid terminus.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a protein, peptide, or amino-modified oligo)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.[21]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide) - preferred for aqueous reactions.[]

-

Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0.[19]

-

Desalting columns or dialysis system.

Procedure:

-

Dissolve & Activate: Dissolve the this compound in Activation Buffer.

-

Add Reagents: Add a 5- to 10-fold molar excess of Sulfo-NHS, followed by a similar excess of EDC. EDC is moisture-sensitive and should be equilibrated to room temperature before opening and dissolved immediately before use.[21]

-

Incubate for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[23]

-

Remove Excess Reagents (Crucial for Two-Step): Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5).[24] This removes excess EDC and Sulfo-NHS and adjusts the pH for the next step. This prevents unwanted cross-linking of the target amine-containing molecule if it also possesses carboxyl groups.[24]

-

Add Target Molecule: Add the purified, activated Amino-PEG5-NHS ester to your amine-containing molecule in Coupling Buffer.

-

Incubate for Conjugation: React for 2 hours at room temperature or overnight at 4°C.[19]

-

Quench Reaction: Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining active esters.[24]

-

Purification: Purify the final conjugate using an appropriate method such as dialysis, SEC, or affinity chromatography to remove all reaction byproducts and unreacted molecules.[]

| Parameter | EDC-Only Coupling | EDC/Sulfo-NHS Coupling | Rationale |

| Intermediate Stability | Low (O-acylisourea is prone to hydrolysis) | High (Sulfo-NHS ester is more stable in aqueous buffer) | Sulfo-NHS "captures" the activated state, preventing rapid hydrolysis and increasing the reaction window. |

| Efficiency | Variable, often lower | Consistently higher | The stable intermediate allows for more efficient reaction with the target amine.[18] |

| Control | One-pot reaction, less control | Allows for a two-step process, crucial for complex molecules | Removing excess EDC before adding the second protein prevents unwanted polymerization.[19] |

| Optimal pH (Activation) | 4.5 - 6.0 | 4.5 - 6.0 | Optimizes carbodiimide reaction with the carboxyl group.[20] |

Orthogonal Reactivity: The Key to Bifunctional Linking

The true power of this compound is its nature as a heterobifunctional linker.[1][4] The differential pH requirements and activation needs of the amine and carboxyl groups allow for orthogonal, sequential reactions. This means you can conjugate one molecule to the first functional group, purify the intermediate, and then conjugate a second molecule to the other terminus without interference.

This capability is pivotal in constructing sophisticated molecular architectures like Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is first attached to the linker, which is then attached to a targeting antibody.[4][]

Decision workflow for orthogonal conjugation strategy.

Practical Considerations & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Yield | Incorrect pH; Hydrolysis of active ester; Inactive reagents (especially EDC); Competing nucleophiles in buffer (e.g., Tris). | Verify buffer pH is optimal for the specific reaction (8.3-8.5 for NHS ester-amine; 4.5-6.0 for EDC activation).[12][20] Use freshly prepared EDC/NHS solutions.[23] Use amine-free buffers. |

| Precipitation of Reactants | Low aqueous solubility of one or more components. | Add a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.[13] For EDC/NHS reactions, use the sulfonated, water-soluble Sulfo-NHS.[] |

| Unwanted Polymerization | Using a one-pot EDC reaction with a molecule that contains both amines and carboxyls. | Always use a two-step EDC/NHS protocol: activate, purify/buffer exchange, then add the second molecule.[19] |

| Difficulty in Purification | Similar size/charge of product and starting materials. | Change the purification method (e.g., from SEC to ion-exchange or reverse-phase HPLC).[15] Consider adding an affinity tag to one component to facilitate purification.[] |

Conclusion

This compound is a powerful and adaptable tool for creating advanced bioconjugates. By understanding the distinct, pH-dependent reactivity of its terminal amine and the activation-required chemistry of its carboxyl group, researchers can design and execute precise, multi-step conjugation strategies. Mastery of these principles and protocols enables the development of novel therapeutics, diagnostics, and research tools with enhanced properties conferred by the versatile PEG linker.

References

- Bioconjugate Analysis & Purification. (n.d.). CellMosaic.

- Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.

- Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. (2018). ACS Publications - Analytical Chemistry.

- Heterobifunctional Multi-Arm PEGs for ADC Development. (2024). JenKem Technology.

- Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers. (2013). PubMed.

- Functional groups in (bio)chemistry. (n.d.). Interchim.

- Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022). Bio-Synthesis.

- NHS and Sulfo-NHS. (n.d.). ResearchGate.

- NHS / sulfo-NHS. (n.d.). Interchim.

- EDC/NHS activation mechanism of polymethacrylic acid. (2016). RSC Publishing.

- The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts.

- This compound, CAS 1191078-74-6. (n.d.). AxisPharm.

- Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. (n.d.). G-Biosciences.

- Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates. (2025). ResearchGate.

- Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes. (2011). ACS Publications - Langmuir.

- Amino-PEG5-CH2CO2H. (n.d.). PubChem.

- Sulfo-NHS. (n.d.). G-Biosciences.

- Examples of reactions used for conjugation to carboxylic acids. (n.d.). ResearchGate.

- Current approaches for purification of antibody-drug conjugates. (2021). Semantic Scholar.

- Carboxylic Acids Important Reactions. (n.d.). Jack Westin.

- Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NH2-PEG5-COOH (this compound, CAS: 1191078-74-6) - Biopharma PEG [biochempeg.com]

- 3. This compound, 1191078-74-6 | BroadPharm [broadpharm.com]

- 4. purepeg.com [purepeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. medkoo.com [medkoo.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. lumiprobe.com [lumiprobe.com]

- 14. interchim.fr [interchim.fr]

- 15. cellmosaic.com [cellmosaic.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. interchim.fr [interchim.fr]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Nuances of Amino-PEG5-acid: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the integrity of linker molecules is paramount. Amino-PEG5-acid, a heterobifunctional linker, offers a precise five-unit polyethylene glycol (PEG) spacer, providing a balance of hydrophilicity and defined length for advanced therapeutic and diagnostic applications. However, its utility is intrinsically linked to its stability. This guide, grounded in scientific principles and field-proven practices, provides an in-depth exploration of the critical aspects of storing and handling this compound to ensure its performance and reproducibility in your research.

The Chemical Foundation of this compound: Structure and Properties